5‑Lipoxygenase (5‑LOX) Inhibitory Potency: Head‑to‑Head Comparison with NDGA and Zileuton
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid inhibits human 5‑LOX with an IC₅₀ of 490 nM, as measured in A23187‑stimulated human blood PMNL [1]. This potency is intermediate between the natural antioxidant NDGA (IC₅₀ = 200 nM) and the clinically used 5‑LOX inhibitor zileuton (IC₅₀ = 0.5–1.35 µM depending on assay conditions) . Unlike NDGA, which exhibits significant off‑target cyclooxygenase inhibition at higher concentrations , the target compound's polypharmacology is balanced toward additional enzymes (see Item 2), offering a distinct activity profile.
| Evidence Dimension | 5‑Lipoxygenase (5‑LOX) enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 490 nM (human blood PMNL assay) |
| Comparator Or Baseline | NDGA (nordihydroguaiaretic acid): 200 nM; Zileuton: 0.5–1.35 µM |
| Quantified Difference | Target compound is 2.45‑fold less potent than NDGA, but equipotent to or up to 2.75‑fold more potent than zileuton |
| Conditions | Human whole blood PMNL stimulated with A23187, measured via lipoxygenase product reduction (BindingDB assay ID 5) |
Why This Matters
For applications requiring 5‑LOX inhibition without the strong off‑target COX‑2 inhibition of NDGA or the hepatotoxicity risk of zileuton, this compound presents a quantitatively defined alternative with a distinct IC₅₀ window.
- [1] BindingDB. (n.d.). CHEMBL3416347 (BDBM50078866). Affinity Data: IC₅₀ = 490 nM for inhibition of 5‑LOX in A23187‑stimulated human blood PMNL. View Source
